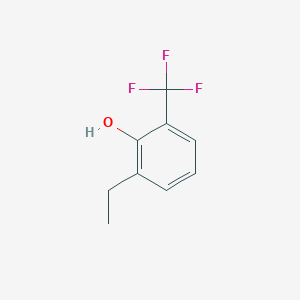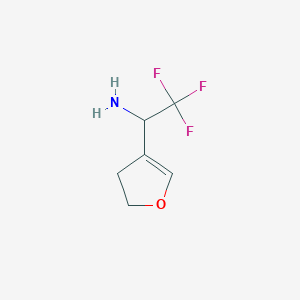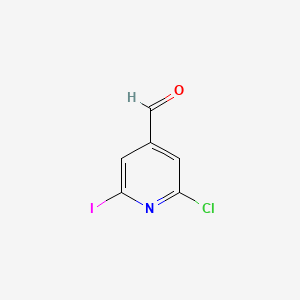
2-Chloro-6-iodoisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-iodoisonicotinaldehyde is an organic compound with the molecular formula C6H3ClINO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by chlorine and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodoisonicotinaldehyde typically involves halogenation reactions. One common method is the iodination of 2-chloroisonicotinaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced purification techniques like recrystallization or chromatography can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-iodoisonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: The major product is 2-Chloro-6-iodoisonicotinic acid.
Reduction: The major product is 2-Chloro-6-iodoisonicotinalcohol.
Coupling: The major products are biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-6-iodoisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-iodoisonicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroisonicotinaldehyde: Lacks the iodine atom at position 6.
6-Iodoisonicotinaldehyde: Lacks the chlorine atom at position 2.
2-Bromo-6-iodoisonicotinaldehyde: Has a bromine atom instead of chlorine at position 2.
Uniqueness
2-Chloro-6-iodoisonicotinaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties
Propriétés
Formule moléculaire |
C6H3ClINO |
|---|---|
Poids moléculaire |
267.45 g/mol |
Nom IUPAC |
2-chloro-6-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3ClINO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |
Clé InChI |
IVPXCMARKKEEIT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


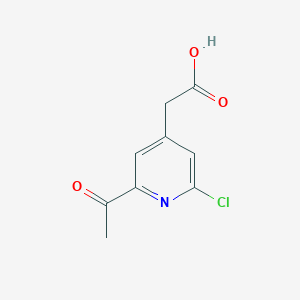


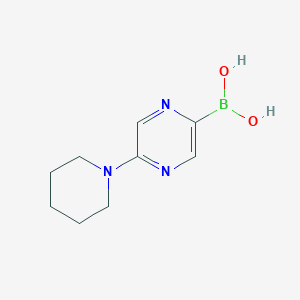
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-tert-butylphenyl)acrylamide](/img/structure/B14853046.png)


![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
